![molecular formula C20H21N3O5S B608089 2,2,4-三甲基-8-(6-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-4-基)-6-甲基磺酰基-1,4-苯并恶嗪-3-酮 CAS No. 1820889-23-3](/img/structure/B608089.png)
2,2,4-三甲基-8-(6-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-4-基)-6-甲基磺酰基-1,4-苯并恶嗪-3-酮
描述
INCB 057643 is a bromodomain and extra terminal domain (BET) family protein inhibitor. It inhibits binding of bromodomain-containing protein 2 (BRD2), BRD3, and BRD4 to an acetylated histone H4 peptide in vitro. INCB 057643 decreases Myc levels in, and inhibits proliferation of, acute myeloid leukemia (AML), diffuse large B cell lymphoma (DLBCL), and multiple myeloma (MM) cells. In vivo, INCB 057643 reduces tumor growth in AML, DLBCL, and MM mouse xenograft models. It also reduces tumor growth when administered alone or in combination with docetaxel or enzalutamide (MDV 3100; ) in a 22Rv1 castration-resistant prostate cancer (CRPC) mouse xenograft model.
INCB057643, also known INCB57643, is a BET inhibitor. INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer. INCB057643 inhibited proliferation of prostate cancer cell lines. In short-term cell proliferation assays the BETi appeared more effective against androgen-dependent (VCaP and LNCaP) than androgen-independent (DU145 and PC3) cells (GI50 of ≤100 nM and ≥500 nM, respectively). 22Rv1 cells, which express androgen-independent AR splice variants, exhibited an intermediate level of sensitivity to both compounds (GI50: 150-250 nM).
科学研究应用
Treatment of Myelofibrosis
INCB057643 has been studied as a monotherapy for patients with relapsed or refractory myelofibrosis . In preclinical studies, tumors associated with dysregulation of transcription factors appeared to be responsive to inhibition of bromodomain and extra-terminal motif (BET) protein . In a mouse model of myelofibrosis, BET inhibition in combination with the Janus kinase inhibitor ruxolitinib resulted in decreased inflammation and reduced disease burden .
Combination Therapy with Ruxolitinib
The compound has demonstrated preliminary efficacy in patients with myelofibrosis when administered alone or in combination with ruxolitinib . This combination therapy resulted in a reduction of disease burden in preclinical studies .
Treatment of Myelodysplastic Syndromes (MDS)
INCB057643 is being evaluated as a treatment for patients with myelodysplastic syndromes (MDS) . MDS is a group of disorders caused by poorly formed blood cells or ones that don’t work properly.
Treatment of MDS/Myeloproliferative Neoplasm (MPN) Overlap Syndromes
The compound is also being studied for its potential use in treating MDS/MPN overlap syndromes . These are a group of rare disorders that have features of both MDS and MPN.
Safety and Tolerability Studies
Studies have been conducted to evaluate the safety and tolerability of INCB057643 . In the first-in-human study, the compound was found to be generally safe and well-tolerated as a monotherapy .
Pharmacokinetics Studies
Pharmacokinetics (PK) studies are being conducted as a secondary endpoint in the ongoing phase 1 study . PK studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.
作用机制
- These BET proteins play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones, thereby influencing chromatin remodeling and transcriptional activation .
- Additionally, BET inhibition combined with Janus kinase (JAK) inhibitors like ruxolitinib has demonstrated decreased inflammation and reduced disease burden in MF models .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
属性
IUPAC Name |
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSAMEOETVNDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one | |
CAS RN |
1820889-23-3 | |
Record name | INCB-057643 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820889233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INCB-057643 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INCB-057643 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TZD0JEBS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。